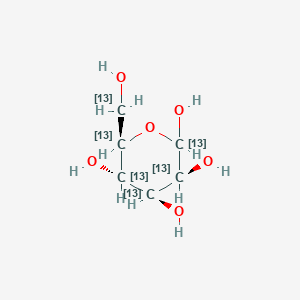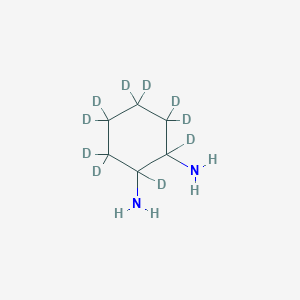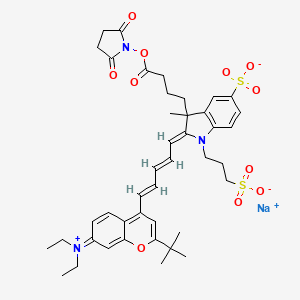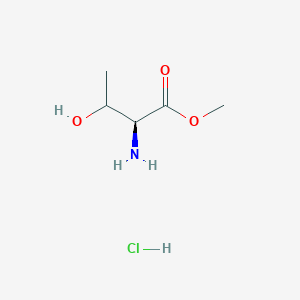
D-Mannose-UL-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Mannose-UL-13C6 is a stable isotope-labeled compound of D-Mannose, a naturally occurring sugar. The “UL” in its name stands for uniformly labeled, indicating that all six carbon atoms in the molecule are labeled with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of biochemistry, metabolic studies, and nuclear magnetic resonance (NMR) spectroscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of D-Mannose-UL-13C6 involves chemical synthesis using carbon isotope-labeled reactants. The synthesis typically starts with a carbon-13 labeled glucose, which undergoes a series of chemical reactions including oxidation, hydrolysis, and reduction to introduce the carbon-13 labels at specific positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the uniform labeling of carbon atoms and to maintain the purity and stability of the compound. The production is carried out under controlled conditions to prevent contamination and to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
D-Mannose-UL-13C6 undergoes various chemical reactions similar to its unlabeled counterpart. These include:
Oxidation: Conversion to D-Mannonic acid.
Reduction: Formation of D-Mannitol.
Isomerization: Conversion to D-Fructose and D-Glucose under alkaline conditions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like nitric acid or bromine water.
Reduction: Commonly uses sodium borohydride or hydrogen gas with a catalyst.
Isomerization: Often carried out in the presence of strong bases like sodium hydroxide.
Major Products
Oxidation: D-Mannonic acid.
Reduction: D-Mannitol.
Isomerization: D-Fructose and D-Glucose.
Aplicaciones Científicas De Investigación
D-Mannose-UL-13C6 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in metabolic studies to track the pathways of mannose metabolism.
Biology: Helps in studying glycosylation processes in proteins.
Medicine: Investigated for its potential role in treating urinary tract infections by preventing bacterial adhesion.
Industry: Used in the production of stable isotope-labeled compounds for research and development .
Mecanismo De Acción
D-Mannose-UL-13C6 exerts its effects by mimicking the natural D-Mannose in biological systems. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor for bacterial adhesion in urinary tract infections. The labeled carbon atoms enable detailed tracking and analysis of mannose metabolism and its interactions with other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- D-Glucose-UL-13C6
- D-Fructose-UL-13C6
- D-Galactose-UL-13C6
- D-Mannose-6-phosphate-UL-13C6
Uniqueness
D-Mannose-UL-13C6 is unique due to its specific labeling of all six carbon atoms, making it particularly useful in NMR spectroscopy and metabolic studies. Its ability to act as a competitive inhibitor for bacterial adhesion also sets it apart from other labeled sugars .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
186.11 g/mol |
Nombre IUPAC |
(3S,4S,5S,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
WQZGKKKJIJFFOK-APHFOIPNSA-N |
SMILES isomérico |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@@H]([13CH](O1)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;hydrate;hydrochloride](/img/structure/B12056590.png)



![1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12056621.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B12056625.png)


![1,3-dimethyl-8-[(3-oxobutan-2-yl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12056634.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12056642.png)
![[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12056650.png)
